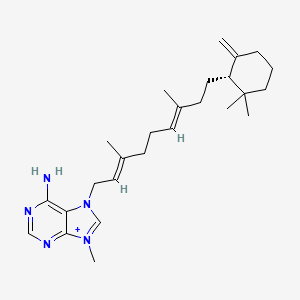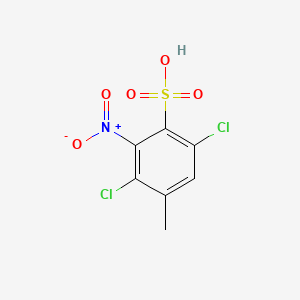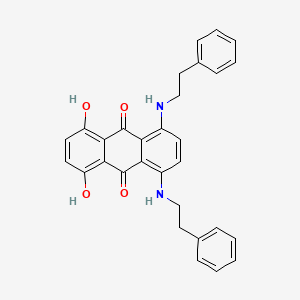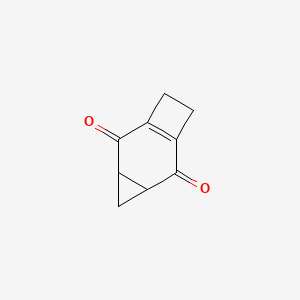
Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(61003,6)dec-3(8)-ene-3,7-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include cyclization reactions, where smaller cyclic compounds are fused together under specific conditions such as high temperature and pressure, or in the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The exact methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under specific temperature conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Tricyclo(610
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialized polymers or materials with unique mechanical properties.
Mechanism of Action
The mechanism by which Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione exerts its effects would involve interactions at the molecular level. This could include binding to specific enzymes or receptors, altering biochemical pathways, or affecting cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(5.2.1.02,6)decane: Another tricyclic compound with different ring structures.
Bicyclo(4.2.0)octane: A simpler bicyclic compound with fewer rings.
Adamantane: A well-known tricyclic compound with a different arrangement of carbon atoms.
Uniqueness
Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
94499-50-0 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
tricyclo[5.2.0.03,5]non-1(7)-ene-2,6-dione |
InChI |
InChI=1S/C9H8O2/c10-8-4-1-2-5(4)9(11)7-3-6(7)8/h6-7H,1-3H2 |
InChI Key |
FWJMPLCOCYVJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C(=O)C3CC3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
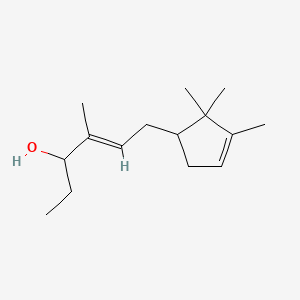
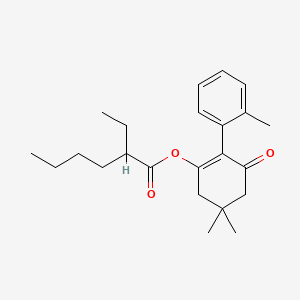


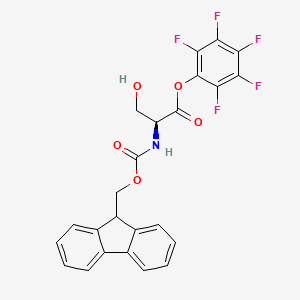
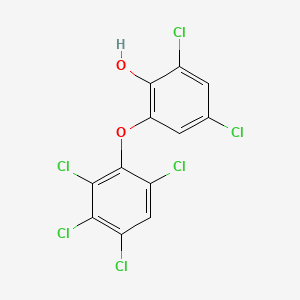
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)

